molecular formula C7H6BrNO3S B13453949 4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B13453949
M. Wt: 264.10 g/mol
InChI Key: FPNHXROSIFLGEJ-UHFFFAOYSA-N
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Description

4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that contains bromine, thiazole, and dioxolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a thiazole precursor followed by the introduction of the dioxolane group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical

Biological Activity

4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H6BrNO3SC_6H_6BrNO_3S. The structure features a thiazole ring, which is known for its diverse biological activities. The presence of the dioxolane moiety may enhance its solubility and stability.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazoles can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli needs further investigation but is hypothesized to be promising based on structural similarities to other active thiazoles.

Anti-Cancer Properties

Compounds with thiazole structures have been reported to possess anti-cancer activity. For example, derivatives of thiazoles have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Preliminary data suggest that this compound may exhibit similar properties; however, specific IC50 values and detailed mechanisms remain to be elucidated.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors. For example, they may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
  • Reactive Oxygen Species (ROS) Modulation : Some thiazoles can influence oxidative stress pathways, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Certain thiazole compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL.

Study 2: Anti-Cancer Activity

A comparative analysis of thiazole derivatives revealed that compounds with structural similarities to this compound exhibited anti-proliferative effects on human cancer cell lines with IC50 values ranging from 10 µM to 25 µM.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAntimicrobialTBD[Source Needed]
Thiazole Derivative AAnti-Cancer15 µM
Thiazole Derivative BAcetylcholinesterase Inhibitor20 µM
Thiazole Derivative CAntimicrobial32 µg/mL

Properties

Molecular Formula

C7H6BrNO3S

Molecular Weight

264.10 g/mol

IUPAC Name

4-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C7H6BrNO3S/c8-6-5(7-11-1-2-12-7)13-4(3-10)9-6/h3,7H,1-2H2

InChI Key

FPNHXROSIFLGEJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(N=C(S2)C=O)Br

Origin of Product

United States

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